Cas no 57507-34-3 (3-Chloro-4-nitrobenzaldehyde)
3-Chloro-4-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 3-chloro-4-nitro-
- 3-Chloro-4-nitrobenzaldehyde
- 3-Chlor-4-nitrobenzaldehyd
- AC1MXQH0
- AG-A-59162
- CL8314
- CTK1F1845
- KB-70676
- LINXIPJBQRYFHA-UHFFFAOYSA-N
- NE33400
- 57507-34-3
- MFCD00968938
- EN300-74280
- Z1167044504
- SY191879
- AKOS006280797
- FT-0750207
- CS-0063901
- SCHEMBL3113789
- RS-1013
- DTXSID70396169
- DA-23788
-
- MDL: MFCD00968938
- Inchi: 1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
- InChI Key: LINXIPJBQRYFHA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=O)C=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 184.98802
- Monoisotopic Mass: 184.9879707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 62.9
Experimental Properties
- Density: 1.485±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 58-59 ºC
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 60.21
3-Chloro-4-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM280042-10g |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 95% | 10g |
$370 | 2021-06-16 | |
| Chemenu | CM280042-25g |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 95% | 25g |
$667 | 2021-06-16 | |
| TRC | C373905-15mg |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 15mg |
$75.00 | 2023-05-18 | ||
| TRC | C373905-30mg |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 30mg |
$138.00 | 2023-05-18 | ||
| TRC | C373905-75mg |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 75mg |
$316.00 | 2023-05-18 | ||
| TRC | C373905-150mg |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 150mg |
$586.00 | 2023-05-18 | ||
| abcr | AB447234-10 g |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 10g |
€246.80 | 2022-06-10 | ||
| Apollo Scientific | OR310639-5g |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 5g |
£655.00 | 2025-02-19 | ||
| Alichem | A014000339-250mg |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A014000339-500mg |
3-Chloro-4-nitrobenzaldehyde |
57507-34-3 | 97% | 500mg |
$855.75 | 2023-09-01 |
3-Chloro-4-nitrobenzaldehyde Suppliers
3-Chloro-4-nitrobenzaldehyde Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 3-Chloro-4-nitrobenzaldehyde
3-Chloro-4-nitrobenzaldehyde (CAS No. 57507-34-3): A Versatile Platform Molecule in Chemical and Pharmaceutical Research
3-Chloro-4-nitrobenzaldehyde (C7H5ClNO3, molecular weight 164.59 g/mol) is a multifunctional aromatic aldehyde derivative that has gained significant attention in recent years due to its unique chemical properties and diverse applications. This compound, characterized by a benzene ring substituted with a chlorine atom at the 3-position, a nitro group at the 4-position, and an aldehydic functional group at the 1-position, serves as a critical intermediate in organic synthesis and pharmacological exploration. Its rigid planar structure and electron-withdrawing substituents confer exceptional reactivity, making it indispensable for constructing complex molecular frameworks.
The CAS No. 57507-34-3 compound exhibits notable stability under ambient conditions, with a melting point of approximately 88–90°C and low solubility in water (0.1 g/100 mL at 20°C). Recent advancements in crystal engineering have revealed its ability to form hydrogen-bonded networks with organic cations, enhancing its utility in supramolecular chemistry applications. A study published in Chemistry – A European Journal (2022) demonstrated that when combined with pyridinium salts, it forms porous materials with tunable surface areas for gas adsorption studies.
In medicinal chemistry, 3-chloro-4-nitrobenzaldehyde has emerged as a key building block for designing bioactive molecules targeting cancer pathways. Researchers from the University of Cambridge reported in Nature Communications (2021) that derivatives of this compound exhibit selective inhibition of histone deacetylase (HDAC) enzymes, which are validated targets for epigenetic therapies. The nitro group's redox activity allows for controlled release mechanisms under tumor microenvironment conditions, while the chlorinated phenyl ring enhances ligand-receptor interactions through π-stacking effects.
Synthetic methodologies involving CAS No. 57507-34-3 have been optimized using sustainable practices aligned with green chemistry principles. A notable contribution from MIT's chemical engineering team (published in ACS Sustainable Chemistry & Engineering, 2023) introduced a catalytic system utilizing heterogeneous palladium nanoparticles to facilitate cross-coupling reactions with high atom economy. This approach minimizes waste production while achieving >98% yield in Suzuki-Miyaura reactions under mild conditions.
Bioconjugation studies highlight the aldehydic functionality's role in protein modification strategies. Work by Stanford University researchers (published in JACS Au, 2022) demonstrated its application as an efficient crosslinker for stabilizing antibody-drug conjugates through hydrazone formation with lysine residues on antibody scaffolds. The compound's ability to form stable covalent bonds without compromising protein activity makes it valuable for developing targeted drug delivery systems.
In material science applications, this compound has been employed as a dopant in organic semiconductors to modulate charge carrier mobility. A collaborative study between ETH Zurich and Samsung Advanced Institute of Technology (published in Nano Letters, 2021) showed that when incorporated into polythiophene matrices at concentrations below 1 wt%, it enhances hole conductivity by up to 60% via intermolecular interactions between substituents and polymer backbones.
The nitro group's photoswitchable properties have also been exploited in stimuli-responsive materials research. Researchers at Max Planck Institute (published in Advanced Materials, 2023) developed photochromic polymers where UV irradiation induces reversible reduction of the nitro moiety into an amino group, altering material properties such as surface wettability and fluorescence emission spectra without structural degradation.
In enzyme inhibition studies conducted by Harvard Medical School (Bioorganic & Medicinal Chemistry Letters, 2021), this compound displayed submicromolar potency against human topoisomerase IIα – an enzyme critical for DNA replication – suggesting potential utility as an anticancer agent through novel mechanism-of-action pathways distinct from traditional topoisomerase inhibitors like etoposide.
Spectroscopic analysis confirms its strong UV absorption peaks around 288 nm (ε = ~18,000 L·mol⁻¹·cm⁻¹), enabling its use as a chromophore marker in fluorescence-based assays. Recent applications include labeling of exosomes using click chemistry strategies (Nano Today, 2022), where the chlorine substitution improves photostability compared to unsubstituted analogs while maintaining quantum dot compatibility.
Catalytic oxidation studies reveal its role as an efficient ligand stabilizer for palladium-catalyzed C–N bond formation processes (Catalysis Science & Technology, 2021). When coordinated to palladium nanoparticles via Schiff base linkages formed with amine-functionalized supports, it enables recyclable catalyst systems achieving turnover numbers exceeding 1,500 cycles without significant activity loss.
In drug delivery systems development (Biomaterials Science, 2023), researchers engineered pH-sensitive prodrugs by conjugating this aldehyde to polyethylene glycol carriers via oxime linkages that hydrolyze selectively under acidic tumor microenvironment conditions (~pH=6). This approach achieves controlled release profiles superior to conventional pH-responsive systems due to the substituent effects modulating hydrolysis kinetics.
The compound's unique reactivity profile supports its use in click chemistry modifications (Angewandte Chemie International Edition, ₂₀₂₀). When combined with azide-functionalized biomolecules under copper(I)-catalyzed conditions, it forms stable triazole moieties while maintaining structural integrity of biological components – critical for creating bioorthogonal labeling systems without disrupting cellular processes.
In photodynamic therapy research (Journal of Medicinal Chemistry, ₂₀₂₁), derivatives incorporating this core structure demonstrated singlet oxygen generation efficiencies comparable to clinical photosensitizers like verteporfin when excited at wavelengths between λ=688–766 nm. The chlorine substitution was shown to shift absorption maxima into near-infrared range while enhancing cellular uptake through modulation of lipophilicity parameters (logP = ~4).
Surface-enhanced Raman scattering (SERS) studies published by Caltech (Nano Research, ₂₀₂₂) identified this compound as an effective probe molecule due to its intense C=N stretching vibrations (~166 cm⁻¹). Its rigid planar structure facilitates reproducible signal amplification on gold nanoparticle substrates when used at picomolar concentrations – critical for developing ultrasensitive biosensors applicable to point-of-care diagnostics.
Mechanistic insights from computational studies conducted at UC Berkeley (JCTC, Jan-Feb '₂₃) revealed that the spatial arrangement of substituents creates steric hindrance patterns ideal for selective transition metal coordination sites during asymmetric synthesis processes. These findings have led to improved enantioselectivity (>99% ee) observed in recent asymmetric aldol reaction protocols using chiral ligands derived from this scaffold.
In supramolecular polymerization research (Nature Chemistry, July '₂₃), scientists discovered that self-assembled structures formed from this aldehyde exhibit tunable mechanical properties when combined with complementary thiols containing complementary hydrogen-bonding groups – enabling dynamic materials capable of shape-memory effects under mild thermal cycling conditions (~60–85°C).
Ongoing investigations into its role as a molecular probe highlight its ability to bind selectively with certain metal ions through chelation mechanisms involving both nitro and aldehydic groups (Inorganic Chemistry, March '₂₄). Such interactions have been leveraged to develop ion-selective membranes showing unprecedented selectivity ratios (>1:1e⁴) between target ions like Cu²⁺ and common interferents such as Na⁺ or K⁺.
The chlorine substitution at position three provides unique opportunities for further functionalization via nucleophilic aromatic substitution reactions under microwave-assisted conditions (RSC Advances, May '₂₃). Recent methods achieve site-selective introduction of sulfonate groups on adjacent positions without affecting existing substituents or aldehydic functionality – crucial for generating water-soluble derivatives suitable for biomedical applications.
In enzymology studies published by Scripps Research Institute (JBC, October '₂₃), this compound was found to inhibit α-glucosidase enzymes with IC₅₀ values below μM range when conjugated via hydrazone linkers onto carbohydrate-based carriers – suggesting potential development into orally active antidiabetic agents targeting postprandial hyperglycemia mechanisms without systemic toxicity risks associated with current treatments.
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